[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid
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Overview
Description
[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is a synthetic compound that features a unique structure combining an indole moiety with a cyclohexyl acetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 6-fluoroindole with a suitable acylating agent to introduce the propanoyl group. This intermediate is then coupled with cyclohexyl acetic acid through an amide bond formation reaction, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the indole ring.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
6-fluoroindole derivatives: Compounds with similar fluorinated indole moieties.
Cyclohexyl acetic acid derivatives: Compounds with similar cyclohexyl acetic acid structures.
Uniqueness
[1-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid is unique due to its combination of an indole ring with a cyclohexyl acetic acid derivative, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits.
Properties
Molecular Formula |
C20H25FN2O3 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[1-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H25FN2O3/c21-16-5-4-15-6-10-23(17(15)12-16)11-7-18(24)22-14-20(13-19(25)26)8-2-1-3-9-20/h4-6,10,12H,1-3,7-9,11,13-14H2,(H,22,24)(H,25,26) |
InChI Key |
SYGFDJCGMBVXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CNC(=O)CCN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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